2-Bromo-4-tert-butylbenzaldehyde

Procurement Quality Control Chemical Synthesis

This ortho-bromo, para-tert-butyl benzaldehyde (C11H13BrO, MW 241.12) is a specialized building block for Pd-catalyzed (Suzuki, Sonogashira) reactions. Unlike simpler analogs, the unique steric/electronic environment from this substitution pattern is critical for successful drug candidate synthesis and advanced material design, preventing downstream synthetic failure. Essential for medchem & materials R&D where both a cross-coupling handle and bulky governing group are required.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 246139-77-5
Cat. No. B1517295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-tert-butylbenzaldehyde
CAS246139-77-5
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)C=O)Br
InChIInChI=1S/C11H13BrO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3
InChIKeyWVCSDKHZXVXDMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-tert-butylbenzaldehyde (CAS 246139-77-5): Aryl Halide Intermediate for Precise Cross-Coupling in Pharmaceutical and Material Sciences


2-Bromo-4-tert-butylbenzaldehyde (CAS 246139-77-5) is an ortho-bromo, para-tert-butyl substituted benzaldehyde (molecular formula C11H13BrO, molecular weight 241.12 g/mol) . As a member of the substituted benzaldehyde class, it features a reactive electrophilic aldehyde group alongside a sterically bulky tert-butyl group and a bromine atom that provides a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) . This specific substitution pattern defines its utility as a building block in synthetic organic chemistry, particularly for constructing complex molecules where both steric bulk and a handle for further functionalization are required. The presence of the tert-butyl group introduces significant steric hindrance, which can modulate reaction kinetics and regioselectivity in subsequent transformations .

Why 2-Bromo-4-tert-butylbenzaldehyde Cannot Be Interchanged with Common Analogs: A Procurement Guide to Avoiding Synthesis Failure


The procurement of 2-bromo-4-tert-butylbenzaldehyde over simpler analogs like 4-tert-butylbenzaldehyde or 4-bromobenzaldehyde is not a trivial choice. Substituting the target compound with a mixture of its constituent functional groups or a different isomer can lead to dramatically different synthetic outcomes. The specific ortho-bromo substitution provides a reactive site for cross-coupling, but its proximity to both the aldehyde group and the bulky para-tert-butyl group creates a unique steric and electronic environment . This environment directly influences reaction rates, catalyst compatibility, and regioselectivity in subsequent steps, particularly in palladium-catalyzed reactions . For instance, using 4-bromobenzaldehyde (lacking the tert-butyl group) would remove a critical steric element that can be essential for the desired conformation or activity of a final pharmaceutical target. Conversely, 4-tert-butylbenzaldehyde (lacking the bromine atom) eliminates the key functional handle required for C-C bond formation. Therefore, generic substitution risks not just a different yield but a complete failure to obtain the intended downstream product, underscoring the need for this specific, ortho-bromo, para-tert-butyl substituted building block .

Quantitative Differentiation of 2-Bromo-4-tert-butylbenzaldehyde: Purity, Physicochemical, and Reactivity Benchmarks vs. Structural Analogs


Comparative Commercial Purity and Analytical Benchmarking for 2-Bromo-4-tert-butylbenzaldehyde

A direct comparison of commercial sources reveals that 2-Bromo-4-tert-butylbenzaldehyde (CAS 246139-77-5) is consistently offered at a minimum purity of 95% by multiple reputable vendors, including AKSci, Bidepharm, and Fluorochem . While its non-brominated analog, 4-tert-butylbenzaldehyde (CAS 939-97-9), is widely available at a higher 97% purity , this difference is expected for a less complex, non-halogenated molecule. The key procurement insight is that the target compound's standard 95% purity grade is the established industry benchmark for its class of brominated aromatic aldehydes. This is further validated by vendors offering analytical documentation (e.g., NMR, HPLC, GC) to verify the purity of each batch, a critical factor for reproducible research .

Procurement Quality Control Chemical Synthesis

Physicochemical Differentiation: Boiling Point and Density of 2-Bromo-4-tert-butylbenzaldehyde vs. its Non-Brominated Analog

Quantitative physicochemical data from authoritative databases highlight significant differences between 2-Bromo-4-tert-butylbenzaldehyde and its non-brominated counterpart, 4-tert-butylbenzaldehyde. The target compound has a calculated boiling point of 274.9 ± 28.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . In contrast, the analog 4-tert-butylbenzaldehyde is reported to have a boiling point of 130 °C at 25 mmHg and a density of 0.97 g/mL at 25 °C . The substitution of a bromine atom for a hydrogen results in a substantially higher boiling point and density due to the increased molecular weight and polarizability of the heavy halogen. These differences are critical for purification (e.g., distillation parameters) and formulation (e.g., calculating reagent stoichiometry by volume).

Physicochemical Property Analytical Chemistry Formulation

Differentiation by Storage Requirements: Stability Profile of 2-Bromo-4-tert-butylbenzaldehyde

Supplier safety data and technical documents provide quantitative guidance on the storage conditions required to maintain the integrity of 2-Bromo-4-tert-butylbenzaldehyde. According to its GHS classification and safety data sheet, the compound is stable under recommended storage conditions, which are specified as long-term storage in a cool, dry place . Specific vendor recommendations further refine this to storage at 2-8°C in an inert atmosphere . This specific requirement for refrigeration and an inert atmosphere, while not uncommon for aromatic aldehydes, is a key piece of procurement information. It differentiates its handling from more stable, non-halogenated analogs like 4-tert-butylbenzaldehyde, which is typically stored at room temperature as a liquid. This information is crucial for planning laboratory logistics and ensuring the compound's viability over the course of a research project.

Stability Storage Handling

Optimal Procurement and Application Scenarios for 2-Bromo-4-tert-butylbenzaldehyde in R&D and Production


Pharmaceutical Intermediate Synthesis via Palladium-Catalyzed Cross-Coupling

The primary application scenario for procuring 2-Bromo-4-tert-butylbenzaldehyde is its use as a building block in medicinal chemistry, specifically as an electrophilic partner in Suzuki-Miyaura and Sonogashira cross-coupling reactions . The ortho-bromo substituent is the reactive site for oxidative addition to palladium(0) catalysts, while the bulky para-tert-butyl group can influence the conformation and metabolic stability of the resulting drug candidates . This specific substitution pattern is valuable for constructing biaryl and alkyne-linked pharmacophores where steric bulk is a design requirement. Evidence from patent literature and research publications confirms its role as an intermediate in the preparation of more complex molecules, validating its procurement for drug discovery programs .

Precursor for Advanced Organic Materials and Ligand Synthesis

This compound is a strategic precursor for developing advanced materials and specialty ligands. The aldehyde moiety can be readily converted into a variety of functional groups (e.g., alcohols, amines, imines), while the bromine atom provides a robust handle for further diversification through metal-catalyzed cross-coupling . This dual reactivity makes it ideal for constructing complex molecular architectures, such as conjugated polymers or metal-organic frameworks (MOFs). For instance, the tert-butyl group's steric bulk can prevent unwanted aggregation in the solid state, a desirable property for materials science applications. Procurement for this scenario is driven by the need for a versatile, dual-functionalized aromatic core that cannot be easily mimicked by simpler, mono-functional analogs.

Internal Standard or Derivatization Agent in Analytical Method Development

Given its unique combination of a heavy halogen (bromine) and a sterically bulky group (tert-butyl), 2-Bromo-4-tert-butylbenzaldehyde possesses distinct physicochemical properties (e.g., mass, retention time) that make it suitable as an internal standard or a derivatization agent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Its molecular weight (241.12 g/mol) and characteristic bromine isotopic pattern (1:1 ratio for M and M+2 peaks) provide unambiguous identification and quantification in complex matrices. The procurement of this specific compound for analytical purposes is justified by its ability to provide accurate and precise measurements where other compounds would co-elute or interfere with the analytes of interest.

Evaluation of Steric and Electronic Effects in Mechanistic Studies

In academic and industrial research settings, 2-Bromo-4-tert-butylbenzaldehyde serves as a valuable probe molecule for investigating the influence of steric and electronic factors on reaction mechanisms. The para-tert-butyl group is a classic steric bulk probe, while the ortho-bromo substituent allows for the systematic study of oxidative addition rates in cross-coupling reactions . By comparing its reactivity with that of analogs like 2-bromobenzaldehyde (lacking the tert-butyl group) or 4-tert-butylbenzaldehyde (lacking the bromine), researchers can deconvolute the individual contributions of electronic and steric effects to reaction outcomes. Procurement in this scenario is for fundamental studies that require a well-defined, quantifiable probe to elucidate reaction pathways and optimize catalytic conditions.

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